

Application Notes and Protocols for Green Synthesis of 3,5-Diphenylisoxazole Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various green chemistry approaches to the synthesis of **3,5-diphenylisoxazole** derivatives. The focus is on methodologies that offer advantages such as reduced reaction times, higher yields, lower energy consumption, and the use of environmentally benign solvents and catalysts.

Introduction

3,5-Diphenylisoxazole and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Traditional synthesis methods often involve hazardous reagents, toxic solvents, and harsh reaction conditions. Green chemistry principles offer a sustainable alternative by minimizing waste, reducing energy consumption, and utilizing safer chemicals.[3][4] This document outlines several green synthetic methods, including microwave-assisted synthesis, ultrasound-assisted synthesis, and reactions in green solvents, providing a comparative analysis and detailed experimental protocols.

Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis protocols for isoxazole derivatives, allowing for easy comparison of their efficiency and conditions.

Table 1: Ultrasound-Assisted Synthesis of Isoxazole Derivatives



Entry	Reactant s	Catalyst <i>l</i> Condition s	Solvent	Time	Yield (%)	Referenc e
1	Benzaldeh yde, Hydroxyla mine HCl, Phenylacet ylene	Copper turnings, CuSO ₄ ·5H ₂ O, Sodium ascorbate	t- BuOH/H₂O (1:1)	60 min	75	[5]
2	Aromatic aldehydes, Hydroxyla mine HCl, Propargyl alcohol	NaDCC	Water	20-28 min	High (not specified)	[6]
3	3- (Dimethyla mino)-1- arylprop-2- en-1-one, Hydroxyla mine HCI	None	Ethanol	Not specified	84-96	[6]
4	Aromatic Aldehydes, Hydroxyla mine HCl, 4- (Allyloxy)az obenzene	SDIC	Water	15-20 min	75-90	[7]
5	Benzaldeh yde derivatives, Ethyl acetoaceta te,	Pyruvic acid (5 mol%)	Water	Not specified	High (not specified)	[6]



Hydroxyla mine HCl

NaDCC: Sodium dichloroisocyanurate; SDIC: Sodium dichloroisocyanurate

Table 2: Microwave-Assisted Synthesis of Isoxazole Derivatives

Entry	Reactant s	Catalyst <i>l</i> Condition s	Solvent	Time	Yield (%)	Referenc e
1	Substituted Chalcones, Hydroxyla mine HCl	NaOH	Ethanol	10-15 min	65-87	[4]
2	2-Hydroxy acetophen one, Substituted benzaldeh ydes	NaOH	Ethanol	10-13 min	65-87	[4]
3	Chalcones, Hydrazine hydrate	Glacial acetic acid	Not specified	10 min	Good	[8]

Table 3: Synthesis in Green Solvents/Under Green Catalysis



Entry	Reactant s	Catalyst <i>l</i> Condition s	Solvent	Time	Yield (%)	Referenc e
1	Benzaldeh yde, Ethyl acetoaceta te, Hydroxyla mine HCl	Gluconic acid	Water	45 min	High (not specified)	
2	Benzaldeh yde, Phenylacet ylene, Hydroxyla mine, NaOH	NCS	ChCl:urea (1:2)	4 hours	Not specified	
3	Chalcone, Hydroxyla mine	Modified CaO	Not specified	3 hours	88.2	[9]

NCS: N-chlorosuccinimide; ChCl: Choline chloride

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is based on the one-pot, three-step copper(I)-catalyzed cycloaddition reaction.[5] [6]

Materials:

- Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
- · Hydroxylamine hydrochloride



- Terminal alkyne (e.g., phenylacetylene)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Copper turnings
- tert-Butanol (t-BuOH)
- Water
- Ultrasonic bath (40 kHz) or probe (20 kHz)

Procedure:

- In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), copper(II) sulfate pentahydrate (0.05 mmol), sodium ascorbate (0.1 mmol), and copper turnings (0.1 mmol).
- Add a 1:1 mixture of t-BuOH and water (10 mL) to the vessel.
- Add the terminal alkyne (1 mmol) to the mixture.
- Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
- Irradiate the mixture with ultrasound at 60 °C for 60 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



Protocol 2: Microwave-Assisted Synthesis of 3,5-Diaryl Isoxazoles from Chalcones

This protocol describes the cyclization of chalcones with hydroxylamine hydrochloride under microwave irradiation.[4]

Materials:

- Substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (0.01 mol)
- Hydroxylamine hydrochloride (0.01 mol)
- Sodium hydroxide
- Ethanol
- Microwave synthesizer

Procedure:

- In a microwave-safe reaction vial, dissolve the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol.
- Add a solution of sodium hydroxide in ethanol to the mixture.
- Seal the vial and place it in the microwave synthesizer.
- Irradiate the reaction mixture at 210 W for 10-15 minutes.
- Monitor the completion of the reaction by TLC.
- After cooling, pour the reaction mixture into cold water.
- The solid product will precipitate. Collect the precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5diaryl isoxazole.



Protocol 3: Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones using an Aqueous Solution of Gluconic Acid

This protocol details a one-pot, three-component synthesis in a green solvent.[10]

Materials:

- Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Hydroxylamine hydrochloride (1 mmol)
- Gluconic acid aqueous solution (5 mL)
- · Ethyl acetate

Procedure:

- In a round-bottom flask, mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in an aqueous solution of gluconic acid (5 mL).
- Stir the mixture at 70 °C for 45 minutes.
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product with ethyl acetate.
- Concentrate the ethyl acetate extract under reduced pressure to obtain the crude solid product.
- Purify the product by crystallization from ethanol.

Visualized Workflows



The following diagrams illustrate the general workflows for the described green synthesis methods.

Caption: General workflow for ultrasound-assisted synthesis.

Caption: General workflow for microwave-assisted synthesis.

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